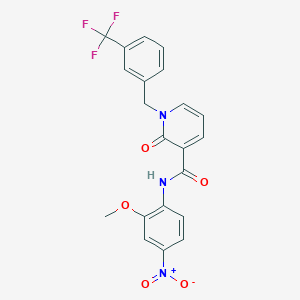
N-(2-methoxy-4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H16F3N3O5 and its molecular weight is 447.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-methoxy-4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridine core with various substituents that enhance its biological activity. The structure can be summarized as follows:
- Chemical Formula : C17H16F3N3O4
- Molecular Weight : 373.32 g/mol
- Key Functional Groups :
- Dihydropyridine moiety
- Nitro group
- Trifluoromethyl group
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, a method reported in the literature describes the use of phase-transfer catalysis to facilitate the reaction between substituted anilines and diketones in dimethylformamide (DMF) at elevated temperatures, yielding the desired product with good purity and yield .
Antitumor Activity
Research indicates that derivatives of dihydropyridine compounds often exhibit significant antitumor properties. A related study found that similar compounds demonstrated complete tumor stasis in xenograft models, suggesting potential efficacy against various cancer types .
The proposed mechanism involves inhibition of specific kinases, particularly those associated with tumor growth and proliferation. For instance, compounds featuring similar structural motifs have been shown to selectively inhibit Met kinases, leading to reduced tumor cell viability .
Case Studies
- In Vivo Efficacy
-
Structure-Activity Relationship (SAR) Studies
- SAR studies on related dihydropyridine derivatives have shown that modifications to the aromatic rings and substituents can enhance biological activity. For example, the introduction of electron-withdrawing groups like trifluoromethyl has been associated with increased potency against cancer cell lines .
Data Table: Biological Activities of Related Compounds
属性
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O5/c1-32-18-11-15(27(30)31)7-8-17(18)25-19(28)16-6-3-9-26(20(16)29)12-13-4-2-5-14(10-13)21(22,23)24/h2-11H,12H2,1H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEPFAUPALPBEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














